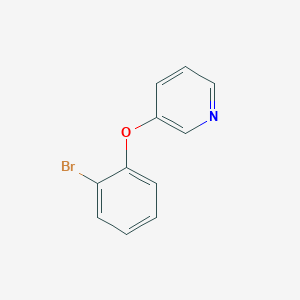

3-(2-Bromophenoxy)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromophenoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-10-5-1-2-6-11(10)14-9-4-3-7-13-8-9/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQFHYZZWANCJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CN=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformative Potential of 3 2 Bromophenoxy Pyridine

Reactivity of the Bromine Substituent

The carbon-bromine bond on the phenoxy moiety is a primary site of reactivity, enabling a variety of cross-coupling and functionalization reactions.

Nucleophilic Displacement Reactions of Bromine

Direct nucleophilic aromatic substitution (SNAr) to displace the bromine atom on the phenoxy ring of 3-(2-Bromophenoxy)pyridine is challenging under standard conditions. SNAr reactions on aryl halides typically require activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, the phenoxy ring lacks such activation, making it relatively inert to uncatalyzed nucleophilic attack. Achieving displacement would likely necessitate harsh reaction conditions, such as high temperatures and the use of very strong nucleophiles.

Oxidative Addition Reactions with Transition Metal Catalysts

The bromine substituent is highly susceptible to oxidative addition with low-valent transition metal catalysts, particularly those of palladium(0) and nickel(0). This step is the gateway to a vast array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The process involves the insertion of the metal center into the carbon-bromine bond, forming an organometallic intermediate (an aryl-palladium(II)-bromide species, for example). This intermediate can then participate in various catalytic cycles, such as Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and carbonylative coupling reactions, allowing for the introduction of diverse functional groups at the former site of the bromine atom.

Palladium-Catalyzed 1,4-Migration and Subsequent Functionalization

A particularly sophisticated transformation involving this compound is the palladium-catalyzed 1,4-migration, also known as a remote C-H activation or functionalization. nih.govepfl.chacs.orgnih.gov This process leverages the bromine atom as a traceless directing group to achieve functionalization at a remote position on the pyridine (B92270) ring.

The proposed mechanism proceeds through several key steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of a Pd(0) catalyst to the C-Br bond of the phenoxy ring, forming an arylpalladium(II) intermediate.

1,4-Palladium Migration: The palladium center then migrates from its initial position on the phenyl ring to the C-4 position of the pyridine ring. This through-space migration is a key step that brings the catalytic center to a new, previously unreactive site. researchgate.net

C-H Activation/Functionalization: Once at the C-4 position, the palladium intermediate can facilitate the coupling with another reaction partner (e.g., an arene or heteroarene) via C-H bond activation.

Reductive Elimination: The final step is reductive elimination, which forms the new C-C bond, regenerates the Pd(0) catalyst, and releases the functionalized product.

This methodology allows for the synthesis of complex biaryl and heteroaryl structures that would be difficult to access through traditional cross-coupling methods. epfl.ch

Transformations Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring is not part of the aromatic π-system and is available for chemical reactions. wikipedia.org This makes the nitrogen atom a site of basicity and nucleophilicity. gcwgandhinagar.compharmaguideline.comiust.ac.ir

Common transformations involving the pyridine nitrogen include:

Protonation: As a base, the nitrogen can readily react with acids to form pyridinium salts. This protonation deactivates the ring towards electrophilic attack. gcwgandhinagar.com

Alkylation (Quaternization): Reaction with alkyl halides leads to the formation of quaternary pyridinium salts. This introduces a permanent positive charge on the ring, further influencing its reactivity. pharmaguideline.com

N-Oxide Formation: Oxidation with peracids (e.g., m-CPBA) converts the pyridine nitrogen to a pyridine N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to electrophilic substitution at the 4-position and also enabling other unique reactions. wikipedia.orgpharmaguideline.com

These reactions modify the electronic nature of the pyridine ring, which can be strategically used to influence subsequent reactions on the aromatic core.

Electrophilic and Nucleophilic Aromatic Substitutions on Pyridine and Phenoxy Moieties

The two aromatic rings in this compound exhibit distinct reactivities towards aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS):

Pyridine Ring: The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it significantly less reactive towards electrophiles than benzene (B151609). pearson.com Electrophilic substitution, when it occurs, is sluggish and requires harsh conditions. youtube.comquora.com The substitution is directed to the C-3 (meta) position, as attack at the C-2 or C-4 positions would result in a destabilized cationic intermediate with a positive charge on the nitrogen atom. quora.comquora.com

Phenoxy Ring: The phenoxy ring is activated by the ether oxygen (an ortho, para-director) but deactivated by the bromine atom (an ortho, para-director and deactivator). The net effect is a moderately activated or deactivated ring. Electrophilic attack would be directed to the positions ortho and para to the oxygen, but steric hindrance from the adjacent pyridine ring and the bromine atom would influence the regioselectivity.

Nucleophilic Aromatic Substitution (NAS):

Pyridine Ring: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions (ortho and para to the nitrogen). quimicaorganica.orgstackexchange.comquora.com Attack at these positions allows the negative charge of the intermediate (Meisenheimer complex) to be delocalized onto the electronegative nitrogen atom, stabilizing the intermediate. stackexchange.comquora.com In this compound, these positions are unsubstituted and thus potential sites for reactions like the Chichibabin amination, although the conditions are typically harsh. iust.ac.ir

Phenoxy Ring: As mentioned in section 3.1.1, the phenoxy ring is electron-rich and lacks the necessary activation for standard nucleophilic aromatic substitution. sci-hub.seyoutube.com

Mechanistic Investigations of Reaction Pathways, Including Radical Processes

Understanding the mechanisms of reactions involving this compound is crucial for predicting outcomes and optimizing conditions.

Ionic Pathways: The palladium-catalyzed 1,4-migration is a well-studied ionic process involving discrete steps of oxidative addition, metal migration, C-H activation, and reductive elimination. nih.gov Similarly, electrophilic and nucleophilic aromatic substitutions proceed through charged intermediates (sigma complexes and Meisenheimer complexes, respectively). stackexchange.com

Radical Processes: The carbon-bromine bond can also undergo homolytic cleavage to generate an aryl radical. ump.edu.mylibretexts.orgma.edu This can be initiated by heat, UV light, or through single-electron transfer (SET) from a photoredox catalyst or a transition metal. libretexts.org Once formed, this radical can participate in a variety of transformations.

A typical radical chain reaction involves three phases: libretexts.orgmasterorganicchemistry.com

Initiation: Formation of the initial radical species, for example, by homolysis of the C-Br bond.

Propagation: The aryl radical reacts with another molecule (e.g., by adding to a double bond or abstracting a hydrogen atom) to form a new product and another radical, which continues the chain. ma.edu

Termination: Two radical species combine to form a stable, non-radical product, which terminates the chain reaction. ma.edu

Such radical pathways offer an alternative to traditional ionic cross-coupling reactions and can provide complementary reactivity and selectivity. libretexts.org

Derivatization Strategies for Expanding the Chemical Space of this compound Analogs

The expansion of the chemical space accessible from this compound relies on strategic derivatization of its core components. The key approaches involve the modification of the phenoxy moiety, primarily through reactions targeting the carbon-bromine bond; the functionalization of various positions on the pyridine ring; and intramolecular cyclization reactions that leverage the proximity of the two aromatic systems to construct novel fused heterocyclic frameworks.

The bromine atom on the phenoxy ring of this compound serves as a highly versatile functional handle for a variety of cross-coupling reactions. These transformations are fundamental in medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents.

Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions are particularly effective for modifying aryl halides. The 2-bromo position on the phenoxy group can readily participate in reactions such as:

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond by coupling the aryl bromide with an organoboron reagent (e.g., boronic acids or esters) in the presence of a palladium catalyst and a base. This would replace the bromine atom with various aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl bromide with primary or secondary amines. This strategy is instrumental in synthesizing aniline derivatives.

Sonogashira Coupling: This palladium-catalyzed reaction with a terminal alkyne introduces an alkynyl group, a valuable building block for further transformations.

Heck Coupling: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene.

Copper-Catalyzed Coupling Reactions: Copper-based systems can also be employed, for instance, in Ullmann-type reactions to form biaryl ethers or in coupling with various nucleophiles. A highly efficient copper-catalyzed C-O cross-coupling reaction between aryl bromides and aliphatic diols has been developed using CuCl2. rsc.org

These well-established methodologies provide robust pathways to diversify the phenoxy portion of the molecule, significantly expanding the library of accessible analogs.

Table 1: Potential Cross-Coupling Reactions for Modification of the Phenoxy Moiety

| Reaction Type | Coupling Partner | Catalyst/Reagents (Example) | Potential Product Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 3-(2-Arylphenoxy)pyridine |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃, BINAP, NaOtBu | 3-(2-(Dialkylamino)phenoxy)pyridine |

| Sonogashira Coupling | RC≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(2-(Alkynyl)phenoxy)pyridine |

| Heck Coupling | H₂C=CHR | Pd(OAc)₂, P(o-tol)₃, Et₃N | 3-(2-(Alkenyl)phenoxy)pyridine |

The pyridine ring in this compound is an electron-deficient heterocycle, which dictates its reactivity. Direct C-H functionalization of pyridines is a significant area of research, aiming to introduce substituents without pre-functionalization. nih.govrsc.org

Challenges and Strategies: The electron-poor nature of the pyridine ring makes it resistant to electrophilic aromatic substitution but susceptible to nucleophilic and radical attacks. The positions ortho and para to the nitrogen atom (C2, C4, C6) are the most electronically activated for such reactions. The 3-phenoxy substituent will also influence the regioselectivity of these transformations.

Direct C-H Arylation and Alkenylation: Transition metal-catalyzed methods, often using palladium, can achieve direct C-H functionalization. nih.gov For a 3-substituted pyridine, functionalization typically occurs at the C2 and C6 positions due to electronic effects and the directing influence of the nitrogen atom. However, achieving high regioselectivity can be challenging. nih.govunimi.it For instance, Pd(OAc)₂ has been used for C3-alkenylation of substituted pyridines. nih.gov

Minisci Reaction: This radical-based reaction is a powerful tool for the alkylation, acylation, or carbamoylation of electron-deficient heterocycles. unimi.it By generating a nucleophilic radical in the presence of an acid, functionalization can be directed primarily to the C2 and C4 positions of the pyridine ring.

Borylation and Silylation: Iridium-catalyzed C-H borylation can introduce a boronate ester group onto the pyridine ring, which can then be used in subsequent Suzuki-Miyaura cross-coupling reactions to introduce a wide range of substituents. nih.gov Similarly, silylation can introduce a silyl group, which acts as a handle for further modifications. nih.gov

The choice of method and reaction conditions allows for the targeted introduction of new functional groups onto the pyridine ring, providing another dimension for analog synthesis.

Table 2: Potential C-H Functionalization Reactions for the Pyridine Ring

| Reaction Type | Reagent | Catalyst/Conditions (Example) | Potential Product Position |

|---|---|---|---|

| Minisci (Alkylation) | R• source (e.g., from R-COOH) | AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | C2, C4, C6 |

| Direct Arylation | Ar-X | Pd(OAc)₂, ligand, base | C2, C6 |

| Borylation | B₂pin₂ | [Ir(cod)OMe]₂, dtbpy | C4, C5, C6 |

| Silylation | HSiR₃ | Ir catalyst, H₂ acceptor | C2, C6 |

The strategic placement of the bromine atom at the ortho position of the phenoxy ring relative to the ether linkage makes this compound an ideal precursor for intramolecular cyclization reactions. These reactions can forge a new ring, leading to the formation of rigid, planar, fused heterocyclic systems, which are of great interest in drug discovery and materials science. ias.ac.inacs.org

Intramolecular C-C and C-O Bond Formation:

Palladium-Catalyzed Intramolecular C-H Arylation: This is a powerful strategy for forming fused ring systems. The palladium catalyst can activate the C-Br bond and facilitate a reaction with a C-H bond on the adjacent pyridine ring. Depending on the reaction conditions and the precise catalytic cycle, cyclization could occur at either the C2 or C4 position of the pyridine ring to yield dibenzo[b,d]furan-like structures containing a nitrogen atom (i.e., furopyridine derivatives).

Radical Cyclization: Free-radical-mediated cyclization offers an alternative pathway. beilstein-journals.org Initiation, for example with (TMS)₃SiH/AIBN, can generate an aryl radical at the C2 position of the phenoxy ring. This radical can then attack the electron-deficient pyridine ring intramolecularly to form the fused system. This method has been successfully used to synthesize various pyrido-fused polyheterocycles. beilstein-journals.org

Photo-induced Cyclization: Photochemical methods can also be employed to induce the cyclization of haloaryl ethers, often proceeding through a radical or radical-ion mechanism to form dibenzofurans and related fused systems.

These cyclization strategies transform the flexible diaryl ether scaffold into a more conformationally constrained and structurally complex fused heterocycle.

Table 3: Potential Intramolecular Cyclization Reactions

| Reaction Type | Catalyst/Reagents (Example) | Fused Heterocyclic Product Core |

|---|---|---|

| Pd-Catalyzed C-H Arylation | Pd(OAc)₂, P(o-tol)₃, Cs₂CO₃ | Pyrido[2,3-b]benzofuran or Pyrido[4,3-b]benzofuran |

| Radical Cyclization | (TMS)₃SiH, AIBN | Pyrido[2,3-b]benzofuran or Pyrido[4,3-b]benzofuran |

| Photochemical Cyclization | UV light (e.g., 254 nm) | Pyrido[2,3-b]benzofuran or Pyrido[4,3-b]benzofuran |

Advanced Spectroscopic and Structural Elucidation of 3 2 Bromophenoxy Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-(2-Bromophenoxy)pyridine. Analysis of ¹H and ¹³C NMR spectra, complemented by 2D techniques like COSY and HSQC, allows for the complete and unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum is expected to show distinct signals for the eight aromatic protons. The protons on the pyridine (B92270) ring typically appear at lower field (higher ppm) compared to those on the bromophenoxy ring due to the electron-withdrawing nature of the nitrogen atom. The pyridine protons would exhibit a complex splitting pattern characteristic of a 3-substituted pyridine. The protons on the bromophenyl ring would also show characteristic splitting, influenced by the bromine atom and the ether linkage.

The ¹³C NMR spectrum provides information on the carbon framework, with 11 distinct signals expected for the 11 unique carbon atoms in the molecule. The chemical shifts are influenced by the substituents; carbons attached to the electronegative oxygen, nitrogen, and bromine atoms would be deshielded and appear at a lower field. For instance, the carbon atom of the pyridine ring bonded to the ether oxygen (C3) and the carbon of the phenyl ring bonded to the oxygen (C1') would show significant downfield shifts. Conversely, the carbon atom bearing the bromine (C2') would also be found at a lower field.

2D NMR techniques are crucial for confirming assignments. A COSY (Correlation Spectroscopy) experiment would reveal proton-proton coupling networks within the pyridine and bromophenyl rings, while an HSQC (Heteronuclear Single Quantum Coherence) experiment would correlate each proton with its directly attached carbon atom, confirming the ¹H and ¹³C assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on structure-activity relationships and data from similar substituted pyridine and phenoxy compounds. rsc.orgresearchgate.netrsc.org

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine C2 | - | ~148-152 |

| Pyridine C3 | - | ~153-157 |

| Pyridine C4 | ~7.3-7.5 | ~123-126 |

| Pyridine C5 | ~7.2-7.4 | ~120-123 |

| Pyridine C6 | ~8.3-8.5 | ~145-149 |

| Phenyl C1' | - | ~150-154 |

| Phenyl C2' | - | ~115-119 |

| Phenyl C3' | ~7.6-7.8 | ~133-136 |

| Phenyl C4' | ~7.1-7.3 | ~128-131 |

| Phenyl C5' | ~7.3-7.5 | ~124-127 |

| Phenyl C6' | ~7.0-7.2 | ~118-121 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound by probing its characteristic vibrational modes. aps.orgcardiff.ac.uk

Infrared (IR) spectroscopy measures the absorption of infrared radiation corresponding to the molecule's vibrational transitions. Key expected absorption bands for this compound would include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aromatic C=C and C=N stretching: A series of bands between 1600 cm⁻¹ and 1400 cm⁻¹ are characteristic of the pyridine and benzene (B151609) rings.

Aryl Ether C-O-C stretching: Strong, characteristic bands for asymmetric and symmetric stretching are expected in the 1300-1200 cm⁻¹ and 1100-1000 cm⁻¹ regions, respectively.

C-Br stretching: A band in the lower frequency "fingerprint" region, typically around 700-500 cm⁻¹, is indicative of the carbon-bromine bond. conferenceworld.in

Raman spectroscopy , which relies on inelastic scattering of monochromatic light, provides complementary information. Aromatic ring vibrations often produce strong Raman signals. The symmetry of the molecule influences which vibrational modes are IR or Raman active. For a molecule of low symmetry like this compound, many vibrations are expected to be active in both spectra.

Table 2: Characteristic Vibrational Frequencies for this compound Assignments based on typical group frequencies for substituted aromatic ethers and pyridines. conferenceworld.innih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H stretch | 3100 - 3000 | Medium-Weak | Medium-Strong |

| Aromatic C=C/C=N stretch | 1600 - 1400 | Strong-Medium | Strong-Medium |

| Asymmetric C-O-C stretch | 1300 - 1200 | Strong | Weak |

| Symmetric C-O-C stretch | 1100 - 1000 | Medium | Medium |

| C-H in-plane bend | 1200 - 950 | Medium | Weak |

| C-H out-of-plane bend | 900 - 675 | Strong | Weak |

| C-Br stretch | 700 - 500 | Medium-Strong | Strong |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the exact molecular weight and elemental composition of this compound and to elucidate its structure through controlled fragmentation.

Accurate mass determination , typically performed using high-resolution mass spectrometry (HRMS) techniques like Time-of-Flight (TOF) or Orbitrap, can confirm the elemental formula of the compound. For this compound (C₁₁H₈BrNO), the theoretical monoisotopic mass is 248.9789 Da. chemspider.com Experimental measurement of the molecular ion peak with high accuracy (typically within 5 ppm) provides strong evidence for the assigned chemical formula. spectroscopyonline.com

Fragmentation pathway elucidation is commonly studied using tandem mass spectrometry (MS/MS). Upon ionization (e.g., by electron impact), the molecular ion undergoes fragmentation, breaking at its weakest bonds. For this compound, the ether linkage (C-O bond) is a likely site for initial cleavage. nih.gov Key fragmentation pathways may include:

Cleavage of the ether bond: This can lead to the formation of a bromophenoxy radical and a pyridyl cation, or a pyridyloxy radical and a bromophenyl cation.

Loss of a bromine atom: The loss of a Br• radical from the molecular ion is a possible fragmentation step.

Decomposition of the aromatic rings: Subsequent fragmentation can involve the loss of small neutral molecules like CO or HCN from the ring structures. libretexts.orgmiamioh.edusapub.org

The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments, where the ⁷⁹Br and ⁸¹Br isotopes are present in a nearly 1:1 ratio, resulting in two peaks of similar intensity separated by 2 Da.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion (Structure) | Proposed Loss | m/z (for ⁷⁹Br) | Notes |

|---|---|---|---|

| [C₁₁H₈BrNO]⁺• | - | 249 | Molecular Ion (M⁺•) |

| [C₅H₄NO]⁺• | •C₆H₄Br | 94 | Cleavage of C(phenyl)-O bond |

| [C₆H₄BrO]⁺• | •C₅H₄N | 171 | Cleavage of C(pyridyl)-O bond |

| [C₁₁H₈NO]⁺ | •Br | 170 | Loss of bromine radical |

| [C₅H₄N]⁺ | •OC₆H₄Br | 78 | Fragmentation of ether linkage |

| [C₆H₄Br]⁺ | •OC₅H₄N | 155 | Fragmentation of ether linkage |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the crystalline solid state, offering precise data on bond lengths, bond angles, and torsional angles. wikipedia.org This technique is paramount for understanding the molecule's conformation and how it arranges itself through non-covalent interactions to form a supramolecular architecture.

The key conformational feature of this compound is the relative orientation of the pyridine and bromophenyl rings. This is defined by the torsion angles around the C(pyridine)–O and O–C(phenyl) bonds. Due to the steric bulk of the bromine atom at the ortho position of the phenoxy ring, a completely planar conformation is highly unlikely. Instead, the molecule is expected to adopt a twisted or "bent" conformation in the solid state to minimize steric repulsion between the two aromatic rings. The precise dihedral angle between the planes of the pyridine and bromophenyl rings would be a critical parameter determined from the crystal structure.

The electron-rich aromatic systems of the pyridine and bromophenyl rings are capable of engaging in π-stacking interactions. researchgate.net These non-covalent interactions are fundamental to the packing of aromatic molecules in crystals. wikipedia.orgrsc.org In the solid state, molecules of this compound would likely arrange to maximize these stabilizing forces. Common arrangements include:

Parallel-displaced (or offset) stacking: Where the rings of adjacent molecules are parallel but shifted relative to one another to minimize π-electron repulsion.

T-shaped (or edge-to-face) stacking: Where a C-H bond from the edge of one aromatic ring points towards the face of another.

The interplay between these weak hydrogen bonds and π-stacking interactions ultimately dictates the final crystal packing and the macroscopic properties of the solid material. libretexts.org

Despite a comprehensive search for scientific literature, specific experimental or theoretical Ultraviolet-Visible (UV-Vis) spectroscopic data for the compound this compound, including absorption maxima (λmax), molar absorptivity (ε), and the effects of different solvents, could not be located. Similarly, detailed electronic absorption data for closely related derivatives that would allow for a robust comparative analysis were not available in the public domain.

The electronic absorption spectra of molecules like this compound are determined by the electronic transitions between molecular orbitals. Typically, aromatic and heteroaromatic compounds exhibit characteristic absorption bands in the UV-Vis region, primarily arising from π → π* and n → π* transitions.

For a molecule such as this compound, one would expect to observe absorption bands corresponding to the electronic systems of both the pyridine and the brominated benzene rings, as well as transitions influenced by the ether linkage. The pyridine moiety generally displays distinct bands related to n → π* transitions involving the lone pair of electrons on the nitrogen atom, and π → π* transitions within the aromatic ring. The bromophenoxy group would also contribute its own set of π → π* transitions. The position and intensity of these absorption bands are sensitive to the electronic effects of the substituents (in this case, the bromo group and the pyridyloxy group) and the solvent environment.

Solvatochromism, the change in the color of a solution with a change in solvent, is a common phenomenon observed in UV-Vis spectroscopy. The polarity of the solvent can influence the energy levels of the ground and excited states of a molecule, leading to shifts in the absorption maxima. A more detailed analysis would require experimental data, which is not currently available in the cited literature.

Without experimental or computational data, a detailed discussion of the electronic absorption properties and the creation of data tables for this compound and its derivatives is not possible at this time. Further empirical research is required to elucidate the specific UV-Vis spectroscopic characteristics of this compound.

In-Depth Computational and Theoretical Analysis of this compound Currently Lacks Dedicated Research

A thorough review of available scientific literature reveals a significant gap in the dedicated computational and theoretical investigation of the chemical compound this compound. While extensive research employing sophisticated computational methods exists for structurally similar pyridine and phenoxy derivatives, specific data and detailed analyses for this compound, as per the requested comprehensive outline, are not present in published studies.

Computational chemistry provides powerful tools to predict and understand the behavior of molecules. Methodologies such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping are routinely used to elucidate the geometric, electronic, and reactive properties of chemical compounds. However, the application of these specific analyses to this compound has not been a focus of the research retrieved.

Studies on related molecules, such as 3-bromo-2-hydroxypyridine and various other substituted pyridine derivatives, have successfully utilized these theoretical methods. This research has provided valuable insights into their molecular stability, electronic transitions, potential reactive sites, and interactions with biological targets. For instance, DFT calculations have been effectively used to optimize molecular geometries and calculate vibrational frequencies, while FMO analysis has helped in understanding the chemical reactivity and kinetic stability through the examination of HOMO-LUMO energy gaps. Similarly, MEP maps have been instrumental in predicting sites for nucleophilic and electrophilic attacks.

Despite the proven utility of these methods on analogous compounds, the specific quantitative data—such as optimized bond lengths and angles, HOMO-LUMO energy values, intramolecular interaction energies from Natural Bond Orbital (NBO) analysis, electrostatic potential values, quantum chemical descriptors, non-linear optical (NLO) properties, and predictive binding modes from molecular docking studies—are conspicuously absent for this compound itself.

The absence of this specific information in the current body of scientific literature prevents the construction of a detailed, data-driven article as outlined. The scientific community has yet to publish a focused computational study on this compound that would provide the necessary data for a comprehensive analysis of its electronic structure, reactivity, and potential biomolecular interactions. Therefore, any attempt to generate the requested in-depth article would be speculative and lack the required scientific accuracy and detailed research findings.

Computational and Theoretical Investigations of 3 2 Bromophenoxy Pyridine

Conformational Landscape Analysis via Computational Methods

The three-dimensional structure of 3-(2-Bromophenoxy)pyridine is not rigid. The molecule possesses conformational flexibility, primarily due to the rotation around the two single bonds of the ether linkage (C-O-C). Understanding the accessible conformations and their relative energies, collectively known as the conformational landscape, is crucial for comprehending its chemical behavior and potential interactions. Computational chemistry provides powerful tools to explore this landscape by calculating the potential energy surface (PES) as a function of molecular geometry.

The conformational preferences of this compound are principally defined by two key dihedral angles. These are:

τ1 (tau-1): The angle defined by the C2(pyridyl)-N1(pyridyl)-C1'(phenoxy)-C6'(phenoxy) atoms.

τ2 (tau-2): The angle defined by the N1(pyridyl)-C1'(phenoxy)-O(ether)-C2''(pyridyl) atoms.

Varying these angles allows for the construction of a potential energy surface, which maps the energy of the molecule for each possible conformation. The low-energy regions on this surface correspond to stable or metastable conformers, while high-energy regions represent transition states between these conformers.

Detailed research into the conformational landscape of diaryl ethers, particularly those with substitutions that introduce steric and electronic effects, has been performed using various quantum chemical methods. Density Functional Theory (DFT) is a commonly employed method for such investigations due to its balance of computational cost and accuracy. For instance, studies on substituted diphenyl ethers, such as brominated diphenyl ethers, have utilized methods like MPWB1K to calculate the potential energy surface and identify stable conformations.

In the case of this compound, the bromine atom at the ortho position of the phenoxy group is expected to exert a significant steric influence, restricting the rotation around the adjacent C-O bond. This steric hindrance likely leads to a non-planar ground state conformation. The nitrogen atom in the pyridine (B92270) ring also influences the electronic distribution and conformational preferences compared to a simple diphenyl ether.

Computational scans of the potential energy surface for molecules with similar biaryl ether linkages reveal distinct energy minima. For example, in a study of 4-dibrominated diphenyl ether, the lowest energy structure was found to have dihedral angles of 110.37° and 12.65° for the equivalent C-O-C-C linkages ysu.am. While the specific values for this compound would differ due to the presence of the pyridine nitrogen and the different substitution pattern, the general principle of a twisted, non-planar minimum energy conformation holds.

The results of a hypothetical conformational analysis for this compound, based on methods applied to analogous structures, can be summarized in a data table. This analysis would involve systematically rotating the τ1 and τ2 dihedral angles and calculating the single-point energy at each step to identify the low-energy conformers.

| Conformer | τ1 (C-N-C-C) Angle (°) | τ2 (N-C-O-C) Angle (°) | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|---|

| Global Minimum | ± 115 | ± 20 | 0.00 | DFT/B3LYP |

| Local Minimum 1 | ± 70 | ± 160 | 1.85 | DFT/B3LYP |

| Local Minimum 2 | ± 175 | ± 35 | 2.50 | DFT/B3LYP |

The energy barriers separating these minima are also of significant interest as they determine the rate of interconversion between conformers at a given temperature. The transition states typically occur at conformations where the steric repulsion is maximized, for instance, when the bulky bromine atom is eclipsed with the pyridine ring.

| Transition State | τ1 (C-N-C-C) Angle (°) | τ2 (N-C-O-C) Angle (°) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|---|

| TS1 (Global Min → Local Min 1) | ± 90 | ± 90 | 4.5 | Rotation around the C(phenoxy)-O bond |

| TS2 (Global Min → Planar) | 0 | 0 | 8.2 | Planar conformation with high steric strain |

These computational investigations provide a detailed molecular-level picture of the conformational dynamics of this compound. The identification of stable conformers and the energy barriers between them are fundamental to understanding its physical properties and how it might interact with other molecules in a biological or chemical system.

Applications of 3 2 Bromophenoxy Pyridine As a Key Intermediate in Complex Organic Synthesis

Precursor for Advanced Heterocyclic Scaffolds and Complex Organic Molecules

The pyridine (B92270) nucleus is a ubiquitous scaffold in medicinal chemistry and materials science. nih.govrsc.org The structure of 3-(2-Bromophenoxy)pyridine provides multiple reaction sites for elaboration into more complex heterocyclic systems. The bromine atom on the phenoxy ring is a particularly useful functional handle for forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.

Detailed research findings indicate that bromo-aryl compounds are standard precursors in reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. These transition metal-catalyzed reactions allow for the precise introduction of a wide array of substituents. For instance, a Suzuki-Miyaura coupling reaction can be used to introduce new aryl or heteroaryl groups, leading to the formation of extended biaryl systems. Similarly, Buchwald-Hartwig amination can be employed to attach primary or secondary amines, a common step in the synthesis of pharmacologically active compounds. The pyridine ring itself can be functionalized, or its nitrogen atom can participate in reactions, further increasing the molecular complexity. nih.govrsc.org The de novo construction of pyridine rings through methods like transition metal-catalyzed [2+2+2] cycloadditions highlights the fundamental importance of this heterocycle in synthetic chemistry. rsc.org

Table 1: Potential Synthetic Transformations of this compound for Heterocycle Synthesis This table is generated based on established organic chemistry reactions applicable to the compound's structure.

| Reaction Type | Reagents | Resulting Scaffold | Potential Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 3-(Biphenoxy)pyridine derivatives | Pharmaceutical intermediates, Organic electronics |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 3-(Aminophenoxy)pyridine derivatives | Drug discovery, Ligand synthesis |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 3-(Alkynylphenoxy)pyridine derivatives | Functional materials, Natural product synthesis |

| Heck Coupling | Alkene, Pd catalyst, Base | 3-(Alkenylphenoxy)pyridine derivatives | Polymer precursors, Fine chemicals |

| Stille Coupling | Organostannane, Pd catalyst | 3-(Aryl/vinyl-phenoxy)pyridine derivatives | Complex molecule synthesis |

Building Block for Ligands in Transition Metal Catalysis

Pyridine and its derivatives are fundamental building blocks for constructing ligands used in transition metal catalysis. researchgate.netsemanticscholar.org The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can coordinate to a metal center, while the rest of the molecule can be tailored to modulate the steric and electronic properties of the resulting metal complex.

Table 2: Examples of Ligand Types Synthesizable from this compound This table outlines synthetic pathways to common ligand classes based on the starting material.

| Ligand Class | Synthetic Strategy | Potential Metal Partners | Catalytic Applications |

|---|---|---|---|

| Phosphine-Pyridine (P,N) | 1. Lithiation or Grignard formation at Br position 2. Reaction with R₂PCl | Pd, Rh, Ir, Ru | Asymmetric hydrogenation, Cross-coupling |

| Bipyridine Analogue (N,N) | Suzuki or Stille coupling with a bromopyridine or pyridylboronic ester | Ru, Fe, Cu, Ni | Oxidation, Polymerization, Electrocatalysis |

| Pincer Ligand Precursor | Functionalization at Br and another position on the pyridine/phenyl ring | Pd, Pt, Ni, Fe | Dehydrogenation, C-H activation |

Role in the Synthesis of Optically and Electronically Functional Materials

This compound serves as a valuable intermediate for these materials by allowing for the attachment of large, π-conjugated systems and chromophores. The bromine atom is a key site for Sonogashira or Suzuki coupling reactions to introduce units like pyrene, carbazole, fluorene, or triphenylamine. acs.org These reactions build extended π-systems necessary for charge transport and luminescence. The diaryl ether linkage in the molecule introduces a non-coplanar twist between the pyridine and the functional phenoxy group. This twisted geometry can be advantageous in solid-state devices as it can disrupt π-stacking, thereby improving solubility and film-forming properties while reducing concentration quenching of the emission. Research on pyrene-pyridine integrated systems has shown that substituting the pyridine unit with different functional groups, including bromo-phenyl moieties, can effectively tune the material's properties and enhance device performance. acs.org

Table 3: Functional Units for Optoelectronic Materials via Coupling to this compound This table lists examples of functional groups that can be attached to create materials with specific properties.

| Coupled Functional Unit | Resulting Material Class | Key Property | Potential Application |

|---|---|---|---|

| Pyrene | Hole-Transporting Material | High hole mobility, Good thermal stability | OLEDs |

| Carbazole | Host Material, TADF Emitter | High triplet energy, Ambipolar charge transport | OLEDs |

| Triphenylamine | Hole-Transporting Material | Good electrochemical stability | Perovskite Solar Cells, OLEDs |

| Dicyanobenzene | TADF Emitter | Small singlet-triplet energy gap | Metal-free OLEDs |

Synthesis of Polymeric and Conjugated Systems

Phenoxy-heterocycle motifs are valuable components in the synthesis of high-performance polymers, such as polyimides and poly(ether ketone)s, known for their thermal stability and mechanical strength. researchgate.net this compound can be converted into a monomer for incorporation into various polymer backbones.

To be used in polymerization, the molecule must typically be difunctional. This can be achieved through several routes. For example, the bromine atom can be converted into an amine or a carboxylic acid, and a second reactive group can be introduced onto the pyridine ring, creating an A-B type monomer. Alternatively, two molecules of this compound could be coupled to create a larger, difunctional A-A or B-B type monomer. Once a suitable monomer is synthesized, it can undergo polycondensation reactions. For instance, an amino-functionalized derivative could react with a dianhydride to form a polyimide. Furthermore, the bromine atom allows for participation in metal-catalyzed polymerizations, such as Suzuki or Heck polycondensation, to create fully conjugated polymers, which are of interest for applications in organic electronics. The inclusion of the pyridine and ether linkages in the polymer backbone can enhance properties like solubility, processability, and thermal stability. rsc.org

Table 4: Potential Polymerization Pathways Involving this compound Derivatives This table describes how the intermediate can be modified to create monomers for different polymer classes.

| Monomer Synthesis Strategy | Polymerization Method | Resulting Polymer Type | Key Properties |

|---|---|---|---|

| Convert Br to -NH₂; functionalize pyridine | Polycondensation | Polyamide / Polyimide | High thermal stability, Chemical resistance |

| Convert Br to -B(OR)₂; add Br to pyridine | Suzuki Polycondensation | Conjugated Polymer | Electrical conductivity, Photoluminescence |

Exploration of Biological Activities and Molecular Interactions of 3 2 Bromophenoxy Pyridine Derivatives Pre Clinical and Mechanistic Focus

In Vitro Cytotoxicity and Antiproliferative Activity Studies on Cancer Cell Lines

Derivatives of 3-(2-bromophenoxy)pyridine have been the subject of numerous studies to evaluate their cytotoxic and antiproliferative effects against various cancer cell lines. These in vitro assessments are crucial in the early stages of anticancer drug discovery.

A series of novel 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives, which share a similar structural motif, were synthesized and evaluated for their cytotoxicity against four cancer cell lines: HT-29, A549, MKN-45, and MDA-MB-231. nih.gov Many of these compounds demonstrated promising in vitro anti-proliferative properties. nih.gov For instance, some thieno[3,2-b]pyridine (B153574) derivatives have shown significant antitumor potential against triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MD-468, while exhibiting low toxicity in non-tumorigenic mammary epithelial cells. mdpi.com

The antiproliferative activity of pyridine (B92270) derivatives is often linked to the nature and position of substituents on the pyridine ring. nih.gov Halogens like bromine, chlorine, and fluorine can influence the cytotoxic effects of these compounds. nih.gov In one study, a benzohydrazide (B10538) derivative of 3-cyano-2-substituted pyridine exhibited significant growth inhibition in the MCF-7 human breast cancer cell line with an IC50 value of 2 μM, while showing lower cytotoxicity in normal breast epithelial cells. nih.gov

Table 1: In Vitro Antiproliferative Activity of Select Pyridine Derivatives This table is interactive. Users can sort columns by clicking on the headers.

| Compound Class | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives | HT-29, A549, MKN-45, MDA-MB-231 | Moderate to excellent potency | nih.gov |

| Thieno[3,2-b]pyridine derivatives | MDA-MB-231, MDA-MD-468 | Antitumor activity | mdpi.com |

| 3-(hetero)aryl substituted 3-[(prop-2-ynyloxy)(thiophen-2-yl)methyl]pyridine derivatives | MDA-MB 231, MCF7 | IC50 values in the range of 0.9-1.7 μM | nih.gov |

| 3-Cyano-2-substituted pyridine derivative (benzohydrazide) | MCF-7 | IC50 value of 2 μM | nih.gov |

| Thieno[2,3-b]pyridine derivative (4b) | HepG-2, MCF-7 | IC50 values of 3.12 µM and 20.55 µM, respectively | ekb.eg |

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death, and the modulation of the cell cycle. Several studies have investigated these mechanisms for pyridine derivatives.

For example, a 3-cyano-2-substituted pyridine derivative was found to induce apoptotic morphological changes in MCF-7 cells in a dose- and time-dependent manner. nih.gov Flow cytometric analysis revealed that this compound arrested the cell cycle in the G1 phase, a finding supported by the increased expression of p21 and p27 and reduced expression of CDK2 and CDK4. nih.gov Further investigation showed an upregulation of p53 and Bax, downregulation of Bcl-2, and release of cytochrome c from the mitochondria, indicating the involvement of the mitochondrial apoptotic pathway. nih.gov

Another study on a thieno[3,2-b]pyridine derivative demonstrated its ability to alter the cell cycle profile in the NCI-H460 cell line, causing a decrease in the percentage of cells in the G0/G1 phase and an increase in apoptosis levels. nih.gov Similarly, a pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) hybrid compound was shown to cause cell accumulation in the G0–G1 phase in HepG2 cells, leading to G1 cell cycle arrest and an increase in the total number of apoptotic cells. rsc.org The role of Bcl-2 family proteins, which are crucial regulators of apoptosis, is also implicated in the cell cycle progression, particularly in breast cancer. mdpi.com

The anticancer activity of some pyridine derivatives may stem from their ability to interact with multiple cellular targets. This multi-targeting approach can be an effective strategy to overcome drug resistance and improve therapeutic outcomes.

One study on a tin(II) pyridine-2-carboxaldehyde thiosemicarbazone complex, a derivative of pyridine, revealed multiple mechanisms for its antitumor effect. These included acting against DNA, inducing apoptosis, and inhibiting the activities of the anti-apoptotic Bcl-xL protein, metalloproteinase MMP2, and topoisomerase II. rsc.org This suggests that the compound's cytotoxicity is not due to a single mode of action but rather a combination of effects on various cellular processes.

Furthermore, some pyridine derivatives have been identified as inhibitors of key signaling proteins involved in cancer progression, such as c-Met and VEGFR-2. mdpi.com For instance, certain 2-pyridone-based molecules are designed as kinase inhibitors due to their ability to bind to the ATP binding cleft of kinases. mdpi.com The dual inhibition of both HER-2 and VEGFR-2 has been shown to result in better antitumor activity. mdpi.com

Antimicrobial Activity Evaluations (Antibacterial, Antifungal) Against Select Microorganisms (in vitro)

In addition to their anticancer properties, derivatives of this compound and related compounds have been evaluated for their antimicrobial activity against a range of pathogenic bacteria and fungi.

Several studies have reported the synthesis of pyridine derivatives with significant in vitro antimicrobial activity. researchgate.net For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited strong antibacterial activity against five Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. nih.gov Another study found that certain isonicotinic acid hydrazide derivatives with bromo, methoxy, and chloro groups were highly active antimicrobial agents, with some exhibiting better activity than the standard drugs norfloxacin (B1679917) and fluconazole. nih.gov

Thieno[2,3-b]pyridine-based compounds have also shown promising antimicrobial activity. One particular derivative demonstrated potent activity with MIC values ranging from 4-16 μg/mL against a panel of bacterial and fungal strains. ekb.eg The introduction of an aromatic heterocycle at certain positions in 3-alkylidene-2-indolone derivatives, which can be considered structurally related, significantly enhanced their antimicrobial activity. mdpi.com

Table 2: In Vitro Antimicrobial Activity of Select Pyridine Derivatives This table is interactive. Users can sort columns by clicking on the headers.

| Compound Class | Microorganism(s) | Activity | Reference |

|---|---|---|---|

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria (e.g., S. aureus, S. pneumoniae) | Strong antibacterial activity | nih.gov |

| Isonicotinic acid hydrazide derivatives | Various bacteria and fungi | Highly active, some better than standard drugs | nih.gov |

| Thieno[2,3-b]pyridine derivative (3c) | Bacterial and fungal strains | MIC values of 4-16 μg/mL | ekb.eg |

| 3-Alkylidene-2-indolone derivatives (10f, 10g, 10h) | Gram-positive bacteria (e.g., S. aureus) | MIC of 0.5 μg/mL | mdpi.com |

| Pyridine-benzothiazole hybrids | P. aeruginosa, E. coli, S. aureus | Poor to fair activity | nih.gov |

Enzyme Inhibition Studies and Molecular Target Identification (e.g., Phosphodiesterase-3A inhibition)

The biological activities of this compound derivatives are often mediated by their interaction with specific enzymes. Identifying these molecular targets is crucial for understanding their mechanism of action and for rational drug design.

One area of investigation has been the inhibition of phosphodiesterases (PDEs), particularly Phosphodiesterase-3A (PDE3A). guidetopharmacology.org PDE3 inhibitors increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which in turn leads to a positive inotropic effect in the heart. nih.govwikipedia.org While some bipyridine derivatives like amrinone (B1666026) and milrinone (B1677136) are known PDE3 inhibitors used in the treatment of heart failure, the potential of this compound derivatives as PDE3 inhibitors is an area for further exploration. nih.gov

Beyond PDEs, other enzymes have been identified as targets for pyridine derivatives. For instance, indole-based Schiff base derivatives, which can incorporate a pyridine moiety, have been evaluated as α-glucosidase inhibitors for the management of type 2 diabetes. mdpi.com In the context of cancer, as mentioned earlier, pyridine derivatives have been shown to inhibit kinases like c-Met and VEGFR-2. mdpi.com The 2-pyridone structure is particularly attractive for kinase inhibition due to its ability to act as both a hydrogen bond donor and acceptor, facilitating binding to the ATP cleft of kinases. mdpi.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies for Biological Effects

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are essential for optimizing the biological activity and physicochemical properties of lead compounds. These studies involve systematically modifying the chemical structure of a molecule and evaluating the impact of these changes on its biological effects.

For pyridine derivatives, SAR studies have revealed that the nature and position of substituents on the pyridine ring are critical for their antiproliferative activity. nih.gov The insertion of halogens such as bromine, chlorine, and fluorine, as well as methoxy, amino, and hydroxyl groups, can significantly affect the IC50 values of these compounds against cancer cell lines. nih.gov For example, in a series of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives, a 1H-benzo[e] nih.govnih.govresearchgate.netthiadiazine-3-carboxamide-4,4-dioxide moiety as a linker was found to contribute to the antitumor potency. nih.gov

In the context of antimicrobial activity, the introduction of an aromatic heterocycle at a specific position in 3-alkylidene-2-indolone derivatives was shown to significantly enhance their activity. mdpi.com Similarly, for 3- or 4-pyridine derivatives of DS-6930, the introduction of an alkoxy group was found to be essential for their potency as PPARγ agonists. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis is a computational approach that has been used to identify the structural features of thieno-pyrimidine derivatives that are associated with their biological activities as triple-negative breast cancer inhibitors. mdpi.com

Interaction with Biological Macromolecules (e.g., DNA binding studies)

The interaction of small molecules with biological macromolecules, such as DNA, is a key mechanism of action for many therapeutic agents. While specific DNA binding studies for this compound itself are not extensively detailed in the provided context, the broader class of pyridine-containing compounds has been shown to interact with DNA.

For instance, binuclear platinum(II) complexes containing pyridyl ligands have been shown to induce a high degree of DNA unwinding. researchgate.net These complexes can form both intrastrand and interstrand cross-links with DNA, leading to distortions of the DNA helix. researchgate.net The ability of certain platinum complexes with pyridine rings to undergo π-stacking interactions upon association with DNA can also influence the DNA conformation. researchgate.net

Furthermore, the binding characteristics of some 2,3-dihydrothiazole (B1197258) derivatives, which can be synthesized with pyridine moieties, have been assessed with double-stranded calf-thymus DNA (ct-DNA). researchgate.net These studies help to elucidate the mode of interaction between the small molecule and DNA, providing insights into their potential mechanism of action.

The Potential of this compound in Materials Science Remains Largely Unexplored

Despite the growing interest in pyridine-based compounds for advanced materials, a thorough review of scientific literature reveals a significant gap in the research and application of the specific chemical compound This compound . While its constituent parts—a pyridine ring and a bromophenoxy group—are common moieties in various functional materials, their specific combination in the form of this compound has not been the subject of dedicated studies in the key areas of materials science outlined below.

Our comprehensive search for research findings on the role of this compound as a building block for advanced materials yielded no specific data related to its fabrication into semiconductors, its luminescent properties, or its integration into more complex material architectures.

Conclusion and Future Directions in 3 2 Bromophenoxy Pyridine Research

Summary of Current Research Landscape and Key Academic Achievements

Research surrounding 3-(2-Bromophenoxy)pyridine and its analogs is primarily anchored in the synthesis of complex molecules with potential biological activity. The core academic achievements lie in the successful application and optimization of cross-coupling reactions to construct the diaryl ether linkage. Key methodologies like the Ullmann condensation and the Buchwald-Hartwig amination have been pivotal in synthesizing phenoxypyridine structures.

Furthermore, derivatives of the phenoxypyridine core have demonstrated significant potential in drug discovery. Studies on similar structures have revealed potent inhibitory activity against various kinases, such as c-Met, which is implicated in cancer. nih.govnih.gov For instance, certain 4-phenoxypyridine (B1584201) derivatives have shown IC50 values in the nanomolar range against c-Met kinase, establishing this scaffold as a "privileged structure" in anticancer research. nih.gov Additionally, pyridyl ethers have been investigated as ligands for the nicotinic acetylcholine (B1216132) receptor, indicating their potential in neuroscience. nih.gov These achievements underscore the value of the this compound moiety as a building block for creating novel therapeutic agents.

Identified Gaps and Persistent Challenges in Synthetic Methodologies and Reactivity Control

Despite the progress, significant challenges persist. A primary hurdle is achieving high efficiency and regioselectivity in the synthesis of substituted phenoxypyridines. Traditional Ullmann-type reactions often require harsh conditions, limiting their functional group tolerance. While modern catalytic systems, including those based on palladium and nickel, offer milder alternatives, they still face obstacles. researchgate.netwaseda.jp

A significant gap exists in the development of catalytic systems that can efficiently couple sterically hindered or electronically deactivated aryl halides and phenols. The inherent electronic properties of the pyridine (B92270) ring can also complicate reactions, either by coordinating to the metal catalyst and inhibiting its activity or by influencing the regioselectivity of subsequent functionalization. nih.govexlibrisgroup.com Controlling reactivity between the two aromatic rings of this compound—for instance, selective functionalization of the pyridine ring without affecting the bromophenyl ring, or vice versa—remains a formidable challenge that requires the development of more sophisticated and selective catalytic methods.

Emerging Research Avenues in Chemical Transformations and Novel Applications

The future of this compound chemistry lies in the exploration of novel chemical transformations. The presence of both a C-Br bond and multiple C-H bonds on two distinct aromatic rings offers a rich playground for late-stage functionalization.

Emerging transformations include:

C-H Activation: Direct, regioselective C-H functionalization of either the pyridine or the phenyl ring could provide a more atom-economical route to complex derivatives, bypassing the need for pre-functionalized starting materials. nih.govwikipedia.org

Decarbonylative Coupling: Novel methods, such as nickel- or palladium-catalyzed decarbonylative etherification of aromatic esters, could provide alternative synthetic routes to the core structure, potentially starting from more accessible materials. waseda.jp

Photoredox Catalysis: The use of visible-light-promoted reactions offers a green and mild approach for various transformations, including cross-couplings and C-H functionalizations, which could be applied to modify the this compound scaffold. researchgate.net

These advanced synthetic methods will enable the creation of novel derivatives for a broader range of applications, including new classes of bioactive molecules and functional organic materials.

Prospects for Further Exploration of Biological and Materials Science Potential

The this compound scaffold is ripe for further exploration in both biological and materials science contexts.

Biological Potential: The phenoxypyridine motif is present in numerous bioactive compounds. ijpsonline.comnih.govnih.gov Future research will likely focus on synthesizing libraries of derivatives for high-throughput screening against a wide array of biological targets. Given the activities of related compounds, key areas of interest include:

Oncology: Developing new kinase inhibitors for cancer therapy. nih.govnih.gov

Infectious Diseases: Exploring antimicrobial and antiviral properties, as the pyridine nucleus is a common feature in such agents. mdpi.comnih.gov

Neuroscience: Designing novel ligands for nicotinic and other central nervous system receptors. nih.gov

Metabolic Diseases: Investigating potential as α-glucosidase inhibitors or for other metabolic targets. mdpi.com

Materials Science Potential: The rigid, aromatic structure of this compound makes it an attractive building block for advanced materials. Potential applications include:

Organic Electronics: As a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where tailored electronic properties are crucial.

Ligands for Catalysis: Functionalized phenoxypyridines can serve as ligands for transition metal catalysts, influencing their stability, activity, and selectivity. mdpi.com

Porous Materials: Incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with tailored porosity for applications in gas storage or separation.

Interdisciplinary Research Opportunities and Synergies

The multifaceted nature of this compound creates numerous opportunities for interdisciplinary collaboration.

| Collaborating Fields | Synergistic Research Areas |

| Organic Chemistry & Computational Chemistry | Predicting reaction outcomes, designing novel catalysts, and elucidating reaction mechanisms for more efficient and selective syntheses. |

| Medicinal Chemistry & Structural Biology | Using structure-based drug design to create derivatives with high affinity and selectivity for specific biological targets like enzymes or receptors. nih.govnih.govrsc.org |

| Materials Science & Physics | Designing and synthesizing new materials with specific photophysical or electronic properties for applications in optoelectronics. |

| Chemical Biology & Pharmacology | Developing chemical probes based on the this compound scaffold to study biological pathways and validate new drug targets. |

Such collaborations will be essential to unlock the full potential of this versatile chemical entity, accelerating the translation of fundamental research into practical applications.

Methodological Advancements and Their Impact on Future Research

Future progress in the study of this compound will be heavily influenced by advancements in chemical methodology and technology.

Key advancements include:

High-Throughput Experimentation: Automated synthesis and screening technologies will enable the rapid generation and evaluation of large libraries of derivatives, accelerating the discovery of new bioactive compounds and functional materials.

Advanced Catalysis: The development of more robust and selective catalysts, including those based on earth-abundant metals or nanoparticles, will overcome current synthetic limitations and promote greener chemical processes. researchgate.netmdpi.com

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate the scaling-up of synthetic routes for promising compounds.

Machine Learning and AI: Integrating artificial intelligence into the research workflow can help predict the properties of novel compounds, optimize reaction conditions, and identify promising candidates for synthesis, thereby reducing the time and cost of research and development.

These methodological improvements will not only refine the synthesis and study of this compound itself but will also empower chemists to explore its potential in an unprecedented manner, paving the way for significant discoveries in medicine and materials science.

Q & A

Q. What are the optimal synthetic routes for 3-(2-Bromophenoxy)pyridine, and how can reaction conditions be tailored to improve yield?

The synthesis of bromophenoxy-substituted pyridines typically involves nucleophilic aromatic substitution or transition metal-catalyzed coupling reactions. For example, analogous compounds like 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine are synthesized via bromination of methoxy- and trifluoromethyl-substituted pyridine precursors under controlled temperatures (60–80°C) using catalysts like CuBr . For this compound, a plausible route involves Ullmann coupling between 2-bromophenol and a halogenated pyridine derivative (e.g., 3-chloropyridine) with a CuI catalyst in the presence of a base (e.g., K₂CO₃) at 120°C for 12–24 hours . Yield optimization requires careful control of stoichiometry, solvent polarity (DMF or DMSO), and inert atmosphere.

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm substituent positions on the pyridine ring. For instance, the bromophenoxy group’s protons exhibit distinct splitting patterns in the aromatic region (δ 6.8–8.0 ppm) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity assessment, using a C18 column and acetonitrile/water mobile phase .

- Mass Spectrometry (MS): High-resolution MS (HRMS) provides exact mass verification (e.g., [M+H]⁺ expected for C₁₁H₉BrN₂O: 277.9924) .

- Elemental Analysis: Combustion analysis ensures compliance with theoretical C, H, N, and Br percentages .

Advanced Research Questions

Q. How does the electronic nature of the bromophenoxy group influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing bromine and oxygen atoms in the bromophenoxy group activate the pyridine ring toward electrophilic substitution but may hinder nucleophilic attacks. In Suzuki-Miyaura coupling, the bromine atom serves as a leaving group, enabling palladium-catalyzed (e.g., Pd(PPh₃)₄) coupling with aryl boronic acids. However, steric hindrance from the phenoxy group can reduce reaction efficiency. A study on analogous 3-bromo-4,6-dimethylpyridin-2-amine achieved 85% yield using Pd(dba)₂ and SPhos ligand in toluene at 100°C . Computational studies (DFT-B3LYP/6-31G*) suggest that substituent orientation affects orbital overlap and transition-state stability .

Q. What strategies resolve contradictions in reported biological activity data for bromophenoxy-pyridine derivatives?

Discrepancies in biological activity (e.g., antimicrobial vs. inactive results) often arise from variations in assay conditions or substituent effects. For example:

- Solubility Differences: Compounds with logP >3 (common for bromophenoxy derivatives) may aggregate in aqueous media, reducing apparent activity. Use of co-solvents (e.g., DMSO ≤1%) and critical micelle concentration (CMC) verification is advised .

- Metabolic Stability: Cytochrome P450-mediated dehalogenation can convert this compound into inactive metabolites. Parallel assays with liver microsomes (e.g., human CYP3A4) are critical for validating target interactions .

Q. How can computational modeling predict the regioselectivity of this compound in further functionalization?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces to identify electron-deficient regions. For this compound, the C-5 position on the pyridine ring is most electrophilic due to conjugation with the bromophenoxy group. This aligns with observed regioselectivity in nitration reactions, where NO₂⁺ preferentially attacks C-5 . Molecular docking studies (AutoDock Vina) further predict binding affinities to biological targets like kinase enzymes, guiding rational derivatization .

Methodological Considerations

Q. What are the best practices for handling air- and moisture-sensitive intermediates in this compound synthesis?

- Use Schlenk lines or gloveboxes (O₂ <1 ppm, H₂O <0.1 ppm) for reactions involving organometallic reagents (e.g., Grignard reagents).

- Quench reactive intermediates (e.g., lithiated pyridines) with dry ice or degassed methanol to prevent side reactions .

- Store products under argon or nitrogen in flame-sealed ampules if long-term stability is uncertain .

Q. How do solvent effects impact the crystallization of this compound derivatives?

Polar aprotic solvents (e.g., DMF) often yield amorphous solids, while slow diffusion of hexane into ethyl acetate solutions promotes single-crystal formation. X-ray crystallography of a related compound, 3-Bromo-4,6-dimethylpyridin-2-amine, confirmed planar geometry and intermolecular halogen bonding, critical for packing analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.